molecular formula C20H18N4O6S B13755627 3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid CAS No. 61886-19-9

3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid

Cat. No.: B13755627
CAS No.: 61886-19-9
M. Wt: 442.4 g/mol
InChI Key: MIXWIPPKIPRDEA-UHFFFAOYSA-N
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Description

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various research and industrial applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenol, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
  • 2,5-Dimethoxy-4-[(4-hydroxyphenyl)azo]benzenesulfonic acid

Uniqueness

3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

61886-19-9

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C20H18N4O6S/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13/h3-12,25H,1-2H3,(H,26,27,28)

InChI Key

MIXWIPPKIPRDEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

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